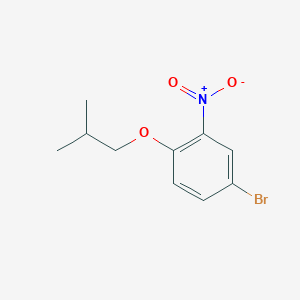
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 8th position on the benzopyran ring. These structural features contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The amino group at the 5th position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carboxylation: The carboxylic acid group at the 8th position can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzopyran derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of amino or chloro-substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the amino group at the 5th position.
5-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the chlorine atom at the 6th position.
5-amino-6-chloro-2H-1-benzopyran-8-carboxylic acid: Lacks the dihydro (3,4) feature.
Uniqueness
The presence of both the amino group at the 5th position and the chlorine atom at the 6th position, along with the carboxylic acid group at the 8th position, makes 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C10H10ClNO3 |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-6(10(13)14)9-5(8(7)12)2-1-3-15-9/h4H,1-3,12H2,(H,13,14) |
Clave InChI |
MCOXQCCPTXBIBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC(=C2N)Cl)C(=O)O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8586281.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]heptan-4-one](/img/structure/B8586284.png)

![Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate](/img/structure/B8586297.png)

![2,2'-[(2-Fluoro-4-nitrophenyl)imino]diethanol](/img/structure/B8586303.png)
![4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]butanenitrile](/img/structure/B8586321.png)



